(R)-5-Hydroxy-2-pyrrolidinone
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Overview
Description
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Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity, the type of reactions it undergoes, the products formed, etc.Physical And Chemical Properties Analysis
This would include studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, stability, etc.Scientific Research Applications
Synthesis of Bioactive Compounds :
- It is used in the stereoselective synthesis of trans-4-hydroxy-5-substituted 2-pyrrolidinones, which are precursors to bioactive natural products like (+)-preussin and (-)-hapalosin (Si, Shao, Mao, Zhou, & Wei, 2017).
- Its derivatives exhibit significant biological activities, including anti-inflammatory and antihypertensive properties, and are used in the synthesis of various pharmacologically active compounds (Jeyachandran, 2021).
Chemical Synthesis and Reactions :
- (R)-5-Hydroxy-2-pyrrolidinone is a key starting material in the synthesis of a variety of heterocyclic compounds, useful in drug synthesis (Amer, Hammouda, Abdel-Wahab, & El-Ahl, 2008).
- Its derivatives, like 5-substituted 2-pyrrolidinones, are synthesized through various chemical routes for diverse applications (Georgiadis, Haroutounian, & Apostolopoulos, 1991).
Catalysis and Material Science :
- Chiral-substituted poly-N-vinylpyrrolidinones have been synthesized for use in catalytic asymmetric oxidation reactions, demonstrating the potential of (R)-5-Hydroxy-2-pyrrolidinone derivatives in materials science (Hao et al., 2016).
Pharmaceutical Intermediates and Drug Delivery :
- Compounds derived from (R)-5-Hydroxy-2-pyrrolidinone serve as intermediates in pharmaceuticals and have been explored for drug delivery systems due to their penetration-enhancing abilities (Godwin, Michniak, Player, & Sowell, 1997).
Enzymatic and Biochemical Applications :
- Its use in the creation of new chiral auxiliaries, which are crucial in various biochemical and enzymatic processes, has been documented (Camps, Giménez, Font‐Bardia, & Solans, 1995).
Safety And Hazards
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Future Directions
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Please note that not all compounds will have information available in all these categories. The availability of information often depends on how extensively the compound has been studied. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information.
properties
CAS RN |
168111-92-0 |
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Product Name |
(R)-5-Hydroxy-2-pyrrolidinone |
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.1 g/mol |
IUPAC Name |
(5R)-5-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 |
InChI Key |
WBGWUCXEMSSZJL-GSVOUGTGSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1O |
SMILES |
C1CC(=O)NC1O |
Canonical SMILES |
C1CC(=O)NC1O |
synonyms |
(R)-5-hydroxypyrrolidin-2-one 5-hydroxypyrrolidin-2-one |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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